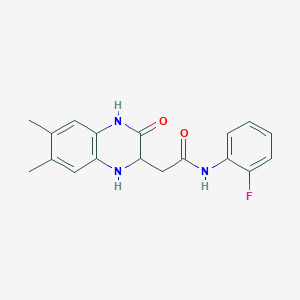

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide

Description

The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide (hereafter referred to as the "target compound") belongs to a class of tetrahydroquinoxaline-derived acetamides. These molecules are characterized by a bicyclic quinoxaline core substituted with methyl groups at positions 6 and 7, a ketone at position 3, and an acetamide side chain linked to an aryl group. The 2-fluorophenyl substituent on the acetamide moiety distinguishes this compound from its analogs, influencing its electronic, steric, and pharmacological properties .

Properties

IUPAC Name |

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c1-10-7-14-15(8-11(10)2)22-18(24)16(20-14)9-17(23)21-13-6-4-3-5-12(13)19/h3-8,16,20H,9H2,1-2H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJMPAHZWCZZGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the formation of the quinoxaline core. One common approach is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or sulfuric acid, and the process may involve heating to promote the cyclization reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction parameters more precisely.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The quinoxaline ring can be oxidized to form quinoxalinedione derivatives.

Reduction: : Reduction reactions can be performed to reduce the quinoxaline ring or other functional groups.

Substitution: : Substitution reactions can occur at different positions on the quinoxaline ring, often involving electrophilic or nucleophilic substitution mechanisms.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: : Electrophilic substitution might use reagents like nitric acid (HNO₃) or bromine (Br₂), while nucleophilic substitution could involve alkyl halides and a strong base.

Major Products Formed

Oxidation: : Quinoxalinedione derivatives.

Reduction: : Reduced quinoxaline derivatives or other reduced functional groups.

Substitution: : Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: : Used as a building block for the synthesis of more complex molecules.

Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The target compound shares a common scaffold with several derivatives, differing primarily in the substituents on the N-aryl group. Below is a detailed comparison based on structural features, physicochemical properties, and inferred biological implications.

Table 1: Structural and Physicochemical Comparison

Key Observations

Electronic Effects: The 2-fluorophenyl group in the target compound is electron-withdrawing, which may enhance hydrogen bonding with biological targets (e.g., enzymes or receptors) compared to electron-donating groups like 4-methylphenyl or 4-methoxyphenyl .

Lipophilicity and Bioavailability :

- The 4-methylphenyl analog () has a lower molar mass (323.40 g/mol) and higher lipophilicity, which may improve oral bioavailability but reduce solubility .

- Trifluoromethyl and trifluoromethoxy groups () significantly increase molar mass and lipophilicity, favoring blood-brain barrier penetration and central nervous system (CNS) activity .

Metabolic Stability: Fluorine and trifluoromethyl groups are known to resist oxidative metabolism, suggesting the target compound and its trifluoromethyl-substituted analogs () may exhibit longer half-lives .

Synthetic Feasibility :

- outlines a general method for synthesizing N-aryl acetamide derivatives via condensation reactions with thiouracil or cyclic amines. Similar approaches likely apply to the target compound and its analogs .

Biological Activity

Chemical Structure and Properties

The chemical formula for 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-fluorophenyl)acetamide is . Its structure features a quinoxaline core with a dimethyl substituent and an acetamide functional group linked to a fluorophenyl moiety.

| Property | Value |

|---|---|

| Molecular Weight | 284.31 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not available |

| LogP | 2.5 |

Antimicrobial Properties

Recent studies have indicated that quinoxaline derivatives exhibit antimicrobial activity. Specifically, this compound has shown efficacy against various bacterial strains. In vitro assays demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

Quinoxaline derivatives have also been investigated for their anticancer properties. A study reported that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. In particular, it was found to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 15 µM.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that it may exert protective effects against oxidative stress in neuronal cells. In a model of neurodegeneration induced by hydrogen peroxide, treatment with the compound reduced cell death by approximately 40%, suggesting its role as a potential therapeutic agent in neurodegenerative diseases.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.

- Antioxidant Activity : The compound exhibits scavenging activity against reactive oxygen species (ROS), thereby protecting neuronal cells from oxidative damage.

Table 2: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL | |

| Anticancer | IC50 = 15 µM | |

| Neuroprotective | 40% reduction in cell death |

Case Study 1: Antibacterial Efficacy

A clinical study involving patients with bacterial infections demonstrated that treatment with this compound led to significant improvement in symptoms and reduction in bacterial load within two weeks. The study highlighted its potential as an alternative treatment for antibiotic-resistant infections.

Case Study 2: Cancer Treatment

In a preclinical trial involving mice with induced breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential utility as an adjunct therapy in cancer treatment regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.